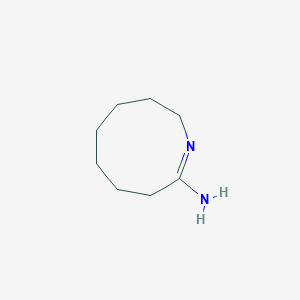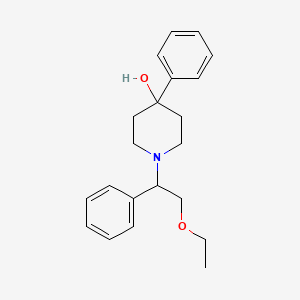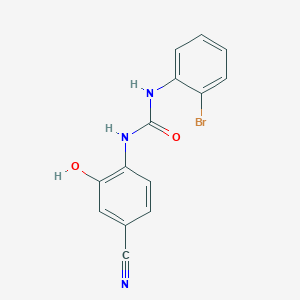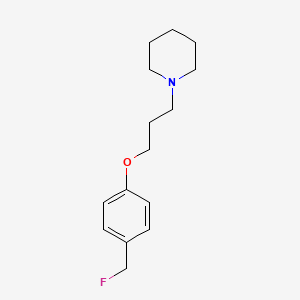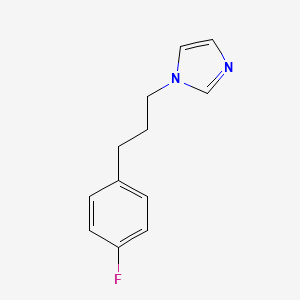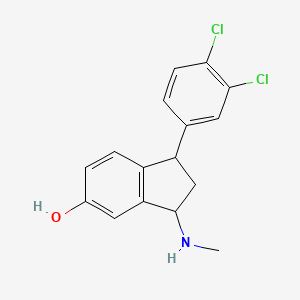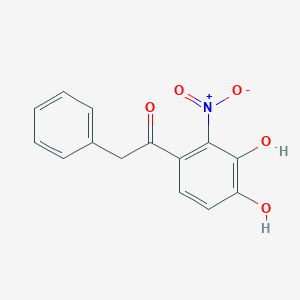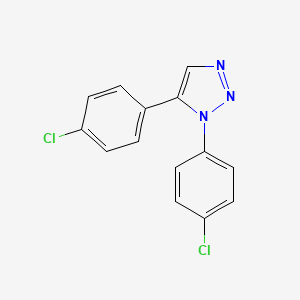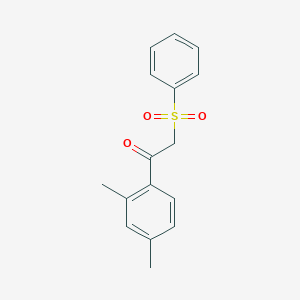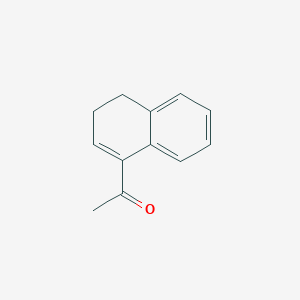
1-(3,4-Dihydronaphthalen-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-二氢萘-1-基)乙酮是一种有机化合物,分子式为C12H12O。它是萘的衍生物,其特征是在3,4-二氢萘环系上连接一个乙酮基团。
准备方法
合成路线和反应条件
1-(3,4-二氢萘-1-基)乙酮可以通过多种方法合成。一种有效的方法涉及使用钯催化的单锅合成。该方法在Pd(PPh3)4/AgOAc催化体系存在下,使用2-碘环己-2-烯酮和1-炔烃。 反应通过形成共轭烯炔中间体进行,然后进行狄尔斯-阿尔德环加成反应生成所需产物 。该方法的优点是操作简单、反应条件温和、产率高 (65-87%)。
工业生产方法
1-(3,4-二氢萘-1-基)乙酮的工业生产可能涉及类似的催化过程,但规模更大以适应更大的产量。使用高效催化剂和优化反应条件可确保最终产物的高产率和纯度。
化学反应分析
反应类型
1-(3,4-二氢萘-1-基)乙酮会发生多种化学反应,包括:
氧化: 该化合物可以被氧化成相应的酮或羧酸。
还原: 还原反应可以将乙酮基团转化为醇。
取代: 亲电和亲核取代反应可以在芳香环上发生。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 在适当的条件下,可以使用卤素 (例如,Br2) 或亲核试剂 (例如,NaOH) 等试剂。
主要生成物
氧化: 形成萘-1-羧酸或萘-1,2-二酮。
还原: 形成 1-(3,4-二氢萘-1-基)乙醇。
取代: 形成原始化合物的卤代或烷基化衍生物。
科学研究应用
1-(3,4-二氢萘-1-基)乙酮在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其作为生物途径调节剂的潜力,特别是在癌症研究中.
医学: 探索其抗肿瘤活性,其衍生物对各种癌细胞系显示出有希望的结果.
工业: 用于制药和精细化工。
作用机制
1-(3,4-二氢萘-1-基)乙酮及其衍生物的作用机制涉及与特定分子靶标结合。 例如,一些衍生物已被证明可以抑制 Bcl-2 蛋白,Bcl-2 蛋白是癌细胞中凋亡的关键调节剂 。这种抑制可以触发癌细胞凋亡,使这些化合物成为抗癌治疗的潜在候选者。
相似化合物的比较
1-(3,4-二氢萘-1-基)乙酮可以与其他类似化合物进行比较,例如:
1-乙酰萘: 结构相似,但缺少二氢部分。
6-乙酰基-1,1,2,4,4,7-六甲基四氢萘: 一种具有不同官能团和应用的多环麝香.
1-(3,4-二氢萘-1-基)乙酮的独特性在于其特定的结构,赋予其独特的化学反应性和生物活性,使其成为研究和工业应用中宝贵的化合物。
属性
CAS 编号 |
67106-36-9 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC 名称 |
1-(3,4-dihydronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7-8H,4,6H2,1H3 |
InChI 键 |
OUZPHFHCYBXKAY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CCCC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


